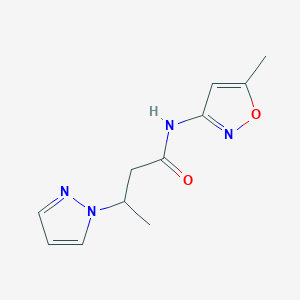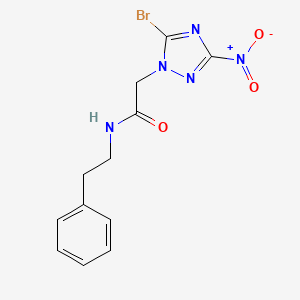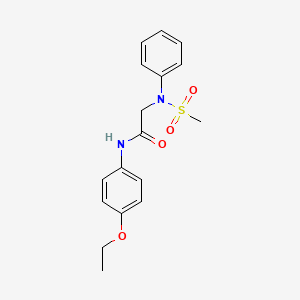
N-cyclohexyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, also known as CPP-109, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. CPP-109 is a derivative of the drug, vigabatrin, which is used to treat epilepsy. CPP-109 has been shown to have potential in the treatment of addiction, specifically in the inhibition of cocaine and alcohol cravings.
Wirkmechanismus
N-cyclohexyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide is a selective inhibitor of the enzyme, GABA transaminase. This enzyme is responsible for the breakdown of the neurotransmitter, GABA, which plays a key role in the reward pathway of the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which can reduce the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the self-administration of cocaine and alcohol, as well as the reinstatement of drug-seeking behavior. This compound has also been shown to reduce the dopamine release in the nucleus accumbens, a key brain region involved in reward processing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide in lab experiments is its high selectivity for GABA transaminase, which reduces the potential for off-target effects. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in certain experimental designs.
Zukünftige Richtungen
There are a number of potential future directions for N-cyclohexyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide research. One area of interest is the potential use of this compound in the treatment of other drug addictions, such as opioids and nicotine. Another area of interest is the development of more potent and longer-lasting derivatives of this compound. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of this compound on drug addiction.
Synthesemethoden
N-cyclohexyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide is synthesized through a multi-step process that involves the reaction of cyclohexylamine with 4-fluorobenzoyl chloride to form N-cyclohexyl-4-fluorobenzamide. This intermediate is then reacted with pyrrolidine and hydrochloric acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been extensively studied in the field of addiction research. Multiple studies have shown that this compound can reduce cocaine and alcohol cravings in animal models. In a clinical trial, this compound was found to be safe and well-tolerated in humans, and showed promising results in reducing cocaine cravings.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-14-10-8-13(9-11-14)16-7-4-12-20(16)17(21)19-15-5-2-1-3-6-15/h8-11,15-16H,1-7,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTXRUCXQQDHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCCC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6092126.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyrazinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6092131.png)

![4-bromo-2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6092146.png)

![2-(2-methoxyphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6092159.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6092166.png)
![5-{[(3-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-methylphenyl)benzamide](/img/structure/B6092185.png)
![8,8-dimethyl-5-(2-nitrophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6092194.png)
![4-[(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6092209.png)
![3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6092218.png)



